molecular formula C27H30ClN5O3 B2801148 2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242960-82-2

2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2801148
CAS RN: 1242960-82-2
M. Wt: 508.02
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of 1,2,4-triazole-containing compounds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves various strategies, including the use of 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have unique structure and properties and are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing compounds are influenced by their unique heterocyclic structure. They are capable of forming hydrogen bonds and dipole interactions with biological receptors, which contributes to their wide range of biological activities .

Scientific Research Applications

Synthesis and Biological Activity Prediction

Research has focused on the synthesis of related quinazoline derivatives, including their predicted biological activities using computational methods. Danylchenko et al. (2016) explored the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. Through computer prediction, they identified compounds with potential antineurotic activity, which could be relevant for treatments related to male reproductive and erectile dysfunction. These compounds were classified as slightly toxic or practically nontoxic, making them promising objects for further investigation (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antibacterial Evaluation

Gineinah (2001) synthesized a series of benzotriazines that include triazoloquinazoline derivatives, evaluating their antibacterial activities. Some of these compounds exhibited good potency, showcasing the potential of quinazoline derivatives in developing new antibacterial agents (Gineinah, 2001).

Antimicrobial and Anticancer Activity

Further studies have expanded on the antimicrobial and anticancer properties of triazoloquinazoline and related derivatives. For instance, Pokhodylo et al. (2021) discovered 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against primary pathogens, including both bacterial and fungal strains. These findings highlight the versatility of quinazoline derivatives in addressing a range of infectious diseases (Pokhodylo et al., 2021).

Synthetic Methodologies

Research into the synthetic methodologies for creating complex quinazoline derivatives has also been a significant focus. Chernyshev et al. (2014) explored reactions involving partially hydrogenated triazolopyrimidines and triazoloquinazolines, leading to new methods for preparing polycondensed heterocycles. These studies contribute to the broader understanding of chemical synthesis techniques that could be applied to a wide range of chemical compounds for various purposes (Chernyshev et al., 2014).

Mechanism of Action

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O3/c1-17(2)13-14-31-25(35)21-12-11-18(24(34)29-20-8-4-5-9-20)15-23(21)33-26(31)30-32(27(33)36)16-19-7-3-6-10-22(19)28/h3,6-7,10-12,15,17,20H,4-5,8-9,13-14,16H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUROFHCUHXAMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.